Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Historical Context of Pyrazolopyridine Development
The pyrazolo[1,5-a]pyridine scaffold emerged in the 1970s as researchers sought nitrogen-rich heterocycles with improved pharmacokinetic properties compared to purine analogs. Early synthetic routes relied on cyclocondensation of aminopyridines with 1,3-dielectrophiles, but suffered from poor regiocontrol. A 2021 breakthrough demonstrated that pyridinium- N-amine intermediates enable [3+2] cycloadditions with β-iodovinyl sulfones, achieving >90% regioselectivity for pyrazolo[1,5-a]pyridine cores. This methodology laid the foundation for derivatives like ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate by introducing bromine and methoxy groups at strategic positions.
Table 1: Key Advances in Pyrazolo[1,5-a]pyridine Synthesis
Significance in Contemporary Research
This compound (CAS 1207557-35-4) serves two primary roles:
Kinase Inhibitor Intermediate
The bromine at C6 permits Suzuki-Miyaura cross-coupling to install aromatic pharmacophores, while the ester at C3 facilitates hydrolysis to carboxylic acids or reduction to alcohols. These transformations are critical in synthesizing selpercatinib (LOXO-292), a RET kinase inhibitor.Regiochemical Control Template
Methoxy substitution at C4 directs electrophilic attacks to C2 and C7 positions, enabling predictable derivatization. Studies show that 4-methoxy groups increase metabolic stability by 3-fold compared to unsubstituted analogs in hepatocyte assays.
Table 2: Pharmaceutical Applications of Derived Compounds
| Derivative Structure | Biological Target | Therapeutic Area |
|---|---|---|
| 3-Carboxylic acid analogs | PI3Kα | Oncology |
| 6-Aryl coupled products | RET kinase | Thyroid cancer |
| 3-Hydroxymethyl derivatives | JAK2 | Autoimmune disorders |
Position Within Heterocyclic Chemistry Research Landscape
Pyrazolo[1,5-a]pyridines occupy a unique niche combining pyrazole’s metabolic stability with pyridine’s hydrogen-bonding capacity. Among 12,000 heterocyclic scaffolds in drug databases, pyrazolo[1,5-a]pyridines rank in the top 5% for kinase inhibitor development due to:
- Three-dimensional character : The non-planar fused ring system improves target selectivity over flat heterocycles.
- Diverse functionalization : Three modifiable positions (C3, C4, C6) allow combinatorial optimization of potency and ADME properties.
- Electron-deficient core : Enhances π-stacking with kinase ATP-binding pockets while resisting oxidative metabolism.
Current synthesis protocols produce this compound in 56% yield via cyclocondensation of 3-bromo-5-methoxypyridinamine with ethyl 2-chloroacrylate followed by bromination. Scaling this route to kilogram quantities remains challenging due to the sensitivity of the iodo intermediates, driving ongoing methodological refinements.
Properties
IUPAC Name |
ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBJSZTWDNCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by column chromatography using a solvent system such as ethyl acetate and hexanes .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions, functional groups, and ester moieties. Key examples include:
Key Observations :
- Substituent Position : Swapping bromine and methoxy positions (e.g., 4-bromo-6-methoxy vs. 6-bromo-4-methoxy) reduces synthetic yield from 30% to 7% .
- Methyl groups (e.g., at position 7) reduce polarity, affecting solubility .
- Ester Moieties : Ethyl esters are more lipophilic than methyl analogs, influencing bioavailability .
Pharmacological Relevance
- Enzyme Inhibition: The 6-bromo-4-methoxy derivative shows promise in targeting DHODH for acute myelogenous leukemia therapy . Fluorinated analogs (e.g., CAS 2177264-85-4) may exhibit improved binding affinity due to fluorine’s electronegativity .
- Antiviral Activity : Pyrazolo[1,5-a]pyridine derivatives with bromine and methoxy groups have been explored as HIV-1 reverse transcriptase inhibitors .
Biological Activity
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1207557-35-4) is a compound belonging to the pyrazolo[1,5-a]pyridine class, notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anti-inflammatory and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.12 g/mol. Its structure includes a bromine atom at the 6-position and a methoxy group at the 4-position of the pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.12 g/mol |
| CAS Number | 1207557-35-4 |
| Appearance | Light yellow to khaki solid |
| Storage Conditions | Room temperature |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound’s mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling, which is pivotal in inflammatory responses.
Anticancer Properties
Several studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. This compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Case Study Example:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain.
- Receptor Binding: Preliminary molecular docking studies suggest that it may bind effectively to receptors involved in cancer signaling pathways, such as epidermal growth factor receptor (EGFR).
Research Findings
Recent studies have focused on elucidating the pharmacological profile of this compound:
- In vitro Studies: Various assays have confirmed its efficacy against multiple cancer types, including breast and colon cancers.
- In vivo Studies: Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer: The synthesis typically involves cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate derivatives with α,β-unsaturated carbonyl compounds. Bromination at position 6 is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in H₂SO₄). Key steps include solvent optimization (e.g., THF or DMF) and purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer: Characterization employs 1H/13C NMR to verify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds). Purity is assessed via HPLC (>95%) and melting point analysis .
Q. What functional groups in this compound are most reactive for further derivatization?
- Methodological Answer: The bromo group at position 6 is highly reactive for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The methoxy group at position 4 can undergo demethylation (e.g., with BBr₃) to introduce hydroxyl groups. The ester at position 3 is hydrolyzable to carboxylic acids for amide coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during bromination?
- Methodological Answer: Use low temperatures (0–5°C) and controlled stoichiometry (1.1–1.2 eq Br₂) to avoid over-bromination. Solvent polarity (e.g., CH₂Cl₂ vs. AcOH) influences regioselectivity. Monitor progress via TLC and quench with Na₂S₂O₃ to terminate excess bromine. Post-reaction purification with silica gel chromatography removes di-brominated impurities .
Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyridine core at position 6?
- Methodological Answer: Electrophilic aromatic substitution (EAS) with Br₂ in H₂SO₄/HNO₃ mixtures selectively targets position 6 due to electron-rich regions. For nitration, pre-coordination with Lewis acids (e.g., FeCl₃) directs nitro groups to specific positions. Computational modeling (DFT) predicts reactivity patterns to guide experimental design .
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., bromo vs. methoxy) with activity. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as solubility and metabolic stability .
Q. What are the challenges in analyzing stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ester cleavage). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
